molecular formula C9H8BrN3O B1338584 3-amino-6-bromo-2-methylquinazolin-4(3H)-one CAS No. 71822-97-4

3-amino-6-bromo-2-methylquinazolin-4(3H)-one

Cat. No. B1338584
CAS RN: 71822-97-4
M. Wt: 254.08 g/mol
InChI Key: WVFFEYPEJIRJEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-6-bromo-2-methylquinazolin-4(3H)-one, also known as 3-A6B2MQ, is a quinazolinone-based compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is of particular interest due to its unique properties, such as its high solubility in water, its low toxicity, and its ability to bind to a variety of proteins. Furthermore, 3-A6B2MQ has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer activities. The aim of

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Biological Activity : The compound has been utilized in synthesizing various Schiff bases, which were then tested for antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities (Sahu et al., 2008).
  • Halogenation and Derivative Formation : Direct halogenation of 3-amino-2-methylquinazolin-4(3H)-one, leading to high yields of 6-iodo/bromo derivatives, has been demonstrated. These derivatives were used to create active Schiff bases for biological study (Sayyed et al., 2006).

Anticancer and Antituberculosis Applications

  • Intermediate in Cancer Treatment : It serves as an important intermediate in synthesizing drugs for treating colon and rectal cancers (He Zheng-you, 2010).
  • Antituberculosis Activity : Novel compounds based on this structure showed potent activity against Mycobacterium tuberculosis, with some showing comparable activity to standard anti-tuberculosis drugs (Panneerselvam et al., 2016).

Antioxidant and Antimicrobial Studies

  • Antioxidant Properties : Synthesized compounds derived from this chemical showed promising antioxidant properties, exceeding those of common antioxidants like ascorbic acid (Al-azawi, 2016).
  • Antimicrobial Properties : Metal complexes with this compound as a ligand showed considerable activity against various bacteria, including both Gram-positive and Gram-negative strains, as well as fungi (Peter & Lucky, 2015).

Corrosion Inhibition

  • Steel Corrosion Inhibitor : Schiff bases derived from this compound have been used as efficient inhibitors for mild steel corrosion in acidic environments (Jamil et al., 2018).

Hypotensive Agents

  • Potential in Lowering Blood Pressure : A series of derivatives of this compound demonstrated hypotensive activity, with some showing significant blood pressure-lowering effects (Kumar et al., 2003).

properties

IUPAC Name

3-amino-6-bromo-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c1-5-12-8-3-2-6(10)4-7(8)9(14)13(5)11/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFFEYPEJIRJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(=O)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-6-bromo-2-methylquinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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